Potassium Pentathionate Sesquihydrate

Catalog No.
S1784713
CAS No.
23371-63-3
M.F
K2O6S5
M. Wt
334.491
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Pentathionate Sesquihydrate

CAS Number

23371-63-3

Product Name

Potassium Pentathionate Sesquihydrate

Molecular Formula

K2O6S5

Molecular Weight

334.491

InChI

InChI=1S/2K.H2O6S5/c;;1-10(2,3)8-7-9-11(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2

InChI Key

LLXIIVZIHGJSGU-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)SSSS(=O)(=O)[O-].[K+].[K+]

Synonyms

Pentathionic acid, dipotassium salt, hydrate (2:3); Pentathionic acid, dipotassium salt, sesquihydrate

Potassium Pentathionate Sesquihydrate is a chemical compound with the molecular formula H3K2O7.5S5\text{H}_3\text{K}_2\text{O}_7.5\text{S}_5 and a molecular weight of approximately 361.54 g/mol. It appears as a white crystalline solid that is soluble in water, making it useful in various applications across chemistry and biology . This compound is notable for its unique structure, which includes multiple sulfur atoms, contributing to its distinct chemical properties.

, including:

  • Oxidation: This compound can be oxidized to generate higher oxidation state sulfur compounds.
  • Reduction: It can undergo reduction to form lower oxidation state sulfur compounds.
  • Substitution: Potassium Pentathionate Sesquihydrate can engage in substitution reactions where atoms or groups within the molecule are replaced by other atoms or groups.

The specific outcomes of these reactions depend on the reagents and conditions applied during the processes.

Research indicates that Potassium Pentathionate Sesquihydrate exhibits potential biological activity, particularly in antifungal applications. Its mechanism of action may involve interactions with cellular components of fungi, thereby inhibiting their growth. Additionally, studies are being conducted to explore its effects on various biological systems, which could lead to therapeutic applications .

The synthesis of Potassium Pentathionate Sesquihydrate typically involves the following steps:

  • Reaction of Sulfur Dichloride with Sodium Thiosulfate:
    SCl2+2Na2S2O35H2ONa2S5O6+2NaCl+10H2O\text{SCl}_2+2\text{Na}_2\text{S}_2\text{O}_3\cdot 5\text{H}_2\text{O}\rightarrow \text{Na}_2\text{S}_5\text{O}_6+2\text{NaCl}+10\text{H}_2\text{O}
  • Metathesis Reaction:
    Na2S5O6+2CH3COOKK2S5O6+2CH3COONa\text{Na}_2\text{S}_5\text{O}_6+2\text{CH}_3\text{COOK}\rightarrow \text{K}_2\text{S}_5\text{O}_6+2\text{CH}_3\text{COONa}

This method effectively produces the sesquihydrate form of Potassium Pentathionate.

Studies on the interactions of Potassium Pentathionate Sesquihydrate focus on its biological effects and mechanisms. For instance, its antifungal properties have been explored through various assays to determine its efficacy against different fungal strains. The specific molecular targets and pathways involved in these interactions are still under investigation, but they are crucial for understanding its potential therapeutic roles .

Potassium Pentathionate Sesquihydrate shares similarities with several other sulfur-containing compounds. Here are a few comparable compounds:

Compound NameMolecular FormulaNotable Characteristics
Sodium ThiosulfateNa2S2O3\text{Na}_2\text{S}_2\text{O}_3Commonly used as a reducing agent; less complex structure
Thiosulfuric AcidH2S2O3\text{H}_2\text{S}_2\text{O}_3A weak acid; used in various chemical syntheses
Potassium ThiosulfateK2S2O3\text{K}_2\text{S}_2\text{O}_3Similar properties to sodium thiosulfate; used in photography

Uniqueness of Potassium Pentathionate Sesquihydrate

Potassium Pentathionate Sesquihydrate is unique due to its higher sulfur content and specific structural arrangement, which allows it to participate in distinct

The study of polythionates traces its roots to early investigations into sulfur chemistry. In 1808, John Dalton first observed interactions between hydrogen sulfide and sulfur dioxide in aqueous solutions, laying the groundwork for understanding sulfur-oxygen compounds. Systematic research began in 1846 when Heinrich Wilhelm Ferdinand Wackenroder identified pentathionic acid in the reaction products of H₂S and SO₂, now termed "Wackenroder's solution". This discovery catalyzed six decades of intensive study, revealing tetrathionate (S₄O₆²⁻) and pentathionate (S₅O₆²⁻) anions as key intermediates in sulfur redox systems. By the early 20th century, Max Schmidt's work on polysulfanes expanded synthetic routes to polythionates, including pentathionate derivatives.

Significance of Pentathionate in Sulfur Chemistry

Potassium pentathionate sesquihydrate (K₂S₅O₆·1.5H₂O) occupies a unique niche due to its extended sulfur chain structure (-O₃S-S-S-S-S-SO₃⁻), which enables diverse reactivity patterns. Unlike shorter-chain polythionates, its five sulfur atoms facilitate:

  • Complex disproportionation pathways in alkaline media
  • Sulfur transfer reactions in materials synthesis
  • Participation in prebiotic chemical evolution scenarios
    The compound's stability in crystalline form contrasts with the lability of aqueous polythionic acids, making it indispensable for experimental studies.

Classification and Nomenclature

Polythionates follow systematic naming conventions based on sulfur chain length:

Sulfur AtomsAcid NameAnion Formula
3TrithionicS₃O₆²⁻
4TetrathionicS₄O₆²⁻
5PentathionicS₅O₆²⁻
nPolythionicSₙO₆²⁻

Potassium pentathionate sesquihydrate's formula (K₂S₅O₆·1.5H₂O) reflects:

  • Two potassium counterions balancing the dianion
  • A sesquihydrate stoichiometry (1.5 H₂O per formula unit)

Discovery and Early Research

Initial isolation of pentathionate salts occurred through Wackenroder's solution fractionation. Key milestones include:

  • 1930s: Kurtenacker developed reproducible synthesis via sulfur dichloride and thiosulfate metathesis:
    $$
    \text{SCl}2 + 2\text{Na}2\text{S}2\text{O}3 \rightarrow \text{Na}2\text{S}5\text{O}_6 + 2\text{NaCl}
    $$
  • 1941: Natural occurrence confirmed in New Zealand geothermal springs
  • 1960s: X-ray diffraction studies clarified crystalline structures

Early applications focused on analytical chemistry, particularly in spectrophotometric quantification methods.

Dates

Last modified: 08-15-2023

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